molecular formula C7H10N2O B2534739 1-(1-Methyl-1H-imidazol-2-yl)propan-2-one CAS No. 933747-36-5

1-(1-Methyl-1H-imidazol-2-yl)propan-2-one

Cat. No. B2534739
CAS RN: 933747-36-5
M. Wt: 138.17
InChI Key: UKUJEYITNZZVJZ-UHFFFAOYSA-N
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Description

“1-(1-Methyl-1H-imidazol-2-yl)propan-2-one” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The compound is a liquid at room temperature .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H10N2O/c1-6(10)5-7-8-3-4-9(7)2/h3-4H,5H2,1-2H3 . This indicates that the compound contains seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 138.17 . The compound is highly soluble in water and other polar solvents .

Scientific Research Applications

Catalytic Applications

1-(1-Methyl-1H-imidazol-2-yl)propan-2-one derivatives serve as catalysts in various chemical reactions. For instance, imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), have demonstrated efficiency as catalysts in transesterification between esters and alcohols. These catalysts facilitate the acylation of alcohols with vinyl acetate under mild conditions, showcasing their versatility in organic synthesis (Grasa, Kissling, & Nolan, 2002); (Grasa, Gueveli, Singh, & Nolan, 2003).

Synthetic Utility

These compounds are instrumental in synthesizing various biologically active molecules. For example, novel ether-linked derivatives of ornidazole, incorporating the imidazol-2-yl moiety, have been synthesized and evaluated for their anticancer and antimicrobial activities, demonstrating significant activity against certain bacterial strains and potential for drug development (Şenkardeş et al., 2020).

Biological Activities

Compounds containing the this compound structure have shown a range of biological activities. For instance, benzimidazole derivatives bearing the oxadiazole nucleus were synthesized from 4-(1H-benzo[d]imidazol-2-yl)-4-oxobutanehydrazide and exhibited significant in vitro anticancer activity, highlighting their potential as therapeutic agents (Rashid, Husain, & Mishra, 2012).

Material Science and Corrosion Inhibition

In material science, amino acid compounds derived from the imidazol-2-yl structure have been investigated as eco-friendly corrosion inhibitors for steel in acidic environments. These studies indicate that such compounds can effectively protect metals from corrosion, offering insights into their application in industrial processes (Yadav, Sarkar, & Purkait, 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(1-methylimidazol-2-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6(10)5-7-8-3-4-9(7)2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUJEYITNZZVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NC=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

933747-36-5
Record name 1-(1-methyl-1H-imidazol-2-yl)propan-2-one
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